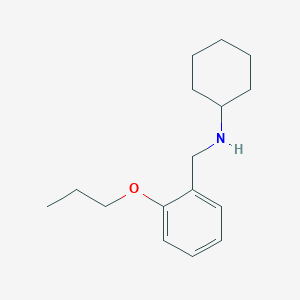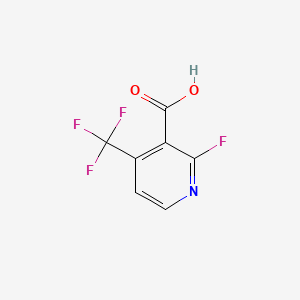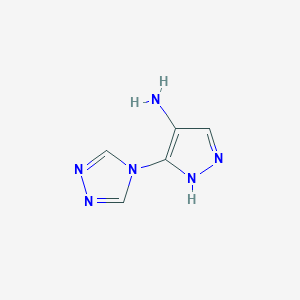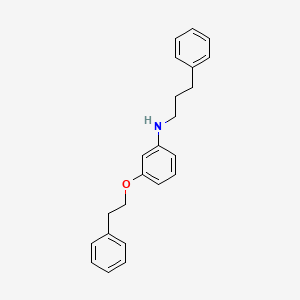
N-(2-Propoxybenzyl)cyclohexanamine
Overview
Description
N-(2-Propoxybenzyl)cyclohexanamine is a biochemical compound used for proteomics research . It has a molecular formula of C16H25NO and a molecular weight of 247.38 .
Molecular Structure Analysis
N-(2-Propoxybenzyl)cyclohexanamine contains a total of 44 bonds, including 19 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 ether . The molecule consists of 43 atoms: 25 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .Physical And Chemical Properties Analysis
N-(2-Propoxybenzyl)cyclohexanamine has a molecular formula of C16H25NO and a molecular weight of 247.38 . More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications
Antimicrobial Activity
N-(2-Propoxybenzyl)cyclohexanamine and its derivatives demonstrate significant potential in antimicrobial applications. A study involving N,N-dibenzyl-cyclohexane-1,2-diamine derivatives, structurally similar to N-(2-Propoxybenzyl)cyclohexanamine, showed promising antimicrobial activity against various bacterial strains and fungi, including Candida albicans. These compounds were more active than tetracycline in some cases, with minimal hemolysis in mammalian erythrocytes (Sharma et al., 2011).
Thermodynamic Properties
Investigations into the thermodynamic properties of cyclohexanamine derivatives, closely related to N-(2-Propoxybenzyl)cyclohexanamine, provide insights into their potential for various scientific applications. Studies on vapor pressures and molar enthalpies of vaporization are essential for understanding their behavior in different conditions (Verevkin & Emel̀yanenko, 2015).
Structural Characterization
Structural characterization of cyclohexanamine derivatives is vital for understanding their potential applications. X-ray diffraction analysis of compounds like cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate, similar in structure to N-(2-Propoxybenzyl)cyclohexanamine, provides detailed insights into their molecular structure, which is crucial for targeted applications in various fields (Li, Liang, & Pan, 2017).
Isolation of Enantiomers
The isolation of enantiomers from mixtures containing cyclohexanamine derivatives is significant for pharmaceutical and chemical industries. Techniques like crystallization and salt screening help in isolating specific enantiomers, which can have different biological activities and applications (Furegati & Nocito, 2017).
Applications in Organic Chemistry
N-(2-Propoxybenzyl)cyclohexanamine derivatives can play a role in organic chemistry reactions, such as N-heterocyclic carbene catalyzed cycloadditions. These reactions are important for creating complex organic molecules, potentially useful in pharmaceuticals and materials science (Ryan et al., 2012).
Antioxidant Activity and DNA-Binding
Some cyclohexanamine derivatives have shown antioxidant activity and the ability to bind to DNA. These properties are crucial for potential applications in medicinal chemistry and biochemistry (Xi et al., 2008).
properties
IUPAC Name |
N-[(2-propoxyphenyl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-2-12-18-16-11-7-6-8-14(16)13-17-15-9-4-3-5-10-15/h6-8,11,15,17H,2-5,9-10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWPWMMGCHXLFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CNC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Propoxybenzyl)cyclohexanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline](/img/structure/B1385237.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385238.png)
![3,4-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline](/img/structure/B1385239.png)

![2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385241.png)


![3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385248.png)
![1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1385250.png)
![[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385251.png)


